![molecular formula C14H13ClN2O B2763091 2-[(4-Chlorobenzyl)amino]benzenecarboxamide CAS No. 20287-39-2](/img/structure/B2763091.png)
2-[(4-Chlorobenzyl)amino]benzenecarboxamide
Overview
Description
2-[(4-Chlorobenzyl)amino]benzenecarboxamide is a chemical compound with the molecular formula C14H13ClN2O . It is used in laboratory settings and is not typically available for general use .
Molecular Structure Analysis
The molecular structure of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide consists of a benzene ring attached to a carboxamide group and a chlorobenzyl group . The presence of these functional groups may influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(4-Chlorobenzyl)amino]benzenecarboxamide are not extensively detailed in the search results. It is known to be a solid , but additional properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications
Antimycobacterial Activity
The compound has shown significant antimycobacterial activity. For instance, 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide has shown the highest antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), as well as against other mycobacterial strains .
Antifungal Activity
The compound also exhibits antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide has shown the highest antifungal activity against Trichophyton mentagrophytes, the most susceptible fungal strain tested (MIC = 15.62 µmol/L) .
Photosynthesis-Inhibiting Activity
Some derivatives of the compound have shown photosynthesis-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.). The most active compounds in inhibition of PET in spinach chloroplasts were 5‑tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC 50 = 7.4 µmol/L) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)-pyrazine-2-carboxamide (IC 50 = 13.4 µmol/L) .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. For instance, a simple and efficient method was developed for the synthesis of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine .
Antitubercular Activity
A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives are synthesized and their structures are confirmed by 1 H and 13 C NMR. These derivatives have shown potential antitubercular activity .
Safety and Hazards
While specific safety and hazard information for 2-[(4-Chlorobenzyl)amino]benzenecarboxamide is not available, related compounds such as 2-[(4-chlorobenzyl)amino]benzenecarboxylic acid are labeled with hazard statements including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . It is recommended to handle this compound with appropriate safety precautions.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16)18/h1-8,17H,9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOMYOFFTWHHAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)amino]benzenecarboxamide |
Synthesis routes and methods
Procedure details
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